molecular formula C8H15N3 B3357621 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine CAS No. 74337-17-0

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Cat. No.: B3357621
CAS No.: 74337-17-0
M. Wt: 153.22 g/mol
InChI Key: FRFLVDVEKQMGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propan-2-yl group attached to the imidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine typically involves the formation of the imidazole ring followed by the introduction of the propan-2-yl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal, ammonia, and acetone can yield the imidazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction and improve efficiency . Additionally, the use of catalysts and specific reaction conditions can enhance the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the attached groups.

    Substitution: The compound can participate in substitution reactions where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to specific applications in research and industry .

Properties

IUPAC Name

2-(4-propan-2-yl-1H-imidazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(3-4-9)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFLVDVEKQMGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NC=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504426
Record name 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74337-17-0
Record name 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Reactant of Route 2
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Reactant of Route 3
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Reactant of Route 4
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Reactant of Route 5
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Reactant of Route 6
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.